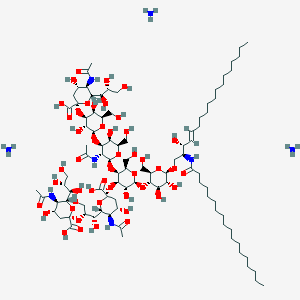

GT1b-Ganglioside

Description

BenchChem offers high-quality GT1b-Ganglioside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GT1b-Ganglioside including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C95H174N8O47 |

|---|---|

Molecular Weight |

2180.4 g/mol |

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3S,4R,5R,6S)-4-[(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxy-4-hydroxyoxan-2-yl]oxy-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane |

InChI |

InChI=1S/C95H165N5O47.3H3N/c1-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-64(118)100-52(53(112)35-33-31-29-27-25-23-20-18-16-14-12-10-8-2)47-134-87-75(125)74(124)78(62(45-106)137-87)139-89-77(127)85(147-95(92(132)133)39-56(115)67(98-50(5)110)83(145-95)73(123)61(44-105)142-93(90(128)129)37-54(113)65(96-48(3)108)81(143-93)69(119)57(116)40-101)79(63(46-107)138-89)140-86-68(99-51(6)111)80(71(121)59(42-103)135-86)141-88-76(126)84(72(122)60(43-104)136-88)146-94(91(130)131)38-55(114)66(97-49(4)109)82(144-94)70(120)58(117)41-102;;;/h33,35,52-63,65-89,101-107,112-117,119-127H,7-32,34,36-47H2,1-6H3,(H,96,108)(H,97,109)(H,98,110)(H,99,111)(H,100,118)(H,128,129)(H,130,131)(H,132,133);3*1H3/b35-33+;;;/t52-,53+,54-,55-,56-,57+,58+,59+,60+,61+,62+,63+,65+,66+,67+,68+,69+,70+,71-,72-,73+,74+,75+,76+,77+,78+,79-,80+,81+,82+,83+,84-,85+,86-,87+,88-,89-,93+,94-,95-;;;/m0.../s1 |

InChI Key |

UQXMONUJDOXEJA-SPTXYZJTSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O[C@@]6(C[C@@H]([C@H]([C@@H](O6)[C@@H]([C@@H](CO)O[C@@]7(C[C@@H]([C@H]([C@@H](O7)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.N.N.N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)OC6(CC(C(C(O6)C(C(CO)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O.N.N.N |

Origin of Product |

United States |

Foundational & Exploratory

Role of GT1b-Ganglioside in neuronal differentiation and signaling

An In-depth Technical Guide on the Role of GT1b-Ganglioside in Neuronal Differentiation and Signaling

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gangliosides, sialic acid-containing glycosphingolipids, are integral components of the outer leaflet of the plasma membrane, particularly abundant in the central nervous system.[1] Among the more than a dozen known ganglioside species, GM1, GD1a, GD1b, and GT1b constitute up to 96-97% of the total brain gangliosides.[2][3] The trisialoganglioside GT1b is almost exclusively expressed in nerve cells and plays a critical, multifaceted role in neuronal development, signaling, and pathophysiology.[2] Its expression pattern changes dynamically during neurodevelopment, shifting from simpler gangliosides in embryonic stages to more complex ones like GT1b in the mature brain.[4][5][6][7] This guide provides a comprehensive technical overview of the functions of GT1b in neuronal differentiation and signaling, presents quantitative data from key studies, details relevant experimental protocols, and visualizes complex pathways and workflows.

Role of GT1b in Neuronal Differentiation

GT1b is a key regulator of neuronal maturation and differentiation, influencing processes from stem cell fate determination to neurite and dendrite formation.

Stem Cell Differentiation

The expression of GT1b increases significantly during the neuronal differentiation of mouse embryonic stem cells (mESCs).[8] Studies have shown that the exogenous addition of GT1b to mESC cultures promotes their differentiation into neuronal lineages, a process that is enhanced by retinoic acid.[8][9] During the differentiation of neural stem cells (NSCs), the synthesis of simple gangliosides like GD3 is switched to the production of more complex gangliosides, including GT1b, which is associated with terminal differentiation and the loss of "stemness".[4] This makes GT1b a crucial factor for inducing the maturation of neuronal progenitor cells into a postmitotic state.[2]

Neurite Outgrowth and Dendrite Generation

GT1b plays a direct role in shaping neuronal morphology. It is known to promote and enhance actin-rich dendrite generation.[1][2][9] However, its role in axonal outgrowth is complex. While essential for certain developmental processes, GT1b, along with GD1a, can also act as a ligand for inhibitory proteins. For instance, GT1b complexes with Myelin-Associated Glycoprotein (MAG), which inhibits axonal growth and regeneration.[2][10] Similarly, antibody-mediated clustering of GT1b on the neuronal surface can inhibit neurite outgrowth.[11][12]

Involvement of GT1b in Neuronal Signaling

GT1b functions as a critical modulator of cell surface signaling events, primarily by interacting with and regulating the function of membrane receptors and other signaling molecules.

Modulation of Receptor Tyrosine Kinases (RTKs)

A primary mechanism by which GT1b promotes neuronal differentiation is through the modulation of neurotrophic factor signaling. GT1b, along with GM1, enhances the dimerization and autophosphorylation of the Nerve Growth Factor (NGF) receptor, TrkA.[2] This potentiation of TrkA signaling activates downstream pathways, such as the ERK1/2-MAPK pathway, which are crucial for neurite outgrowth and neuronal survival.[1] In some contexts, particularly in the absence of NGF, overexpression of b-series gangliosides like GT1b can trigger a conformational change in TrkA, leading to its constitutive activation.[13][14]

Axon-Myelin and Inhibitory Signaling

GT1b is a major ganglioside in axonal membranes and a key ligand for Myelin-Associated Glycoprotein (MAG), a protein expressed by myelinating cells.[6][15] The interaction between axonal GT1b and MAG on myelin is essential for the long-term stability of the axon-myelin unit.[10][16][17] However, this interaction is also a source of inhibition for axonal regeneration after injury in the central nervous system.[10][12] GT1b can also form a complex with the Nogo-66 receptor (NgR1), another key mediator of myelin-based inhibition of neurite outgrowth.[11]

Synaptic Function and Other Signaling Roles

GT1b is enriched in brain synapses and is implicated in synaptogenesis.[1][9][18] It can also function as an endogenous agonist for Toll-like receptor 2 (TLR2), where its upregulation in sensory neurons after nerve injury can lead to microglial activation and contribute to neuropathic pain.[17] Furthermore, GT1b serves as a receptor for various toxins, including botulinum and tetanus neurotoxins, facilitating their entry into nerve cells.[2] Recent work has also identified GT1b as a protective "don't eat me" signal at synaptic terminals, preventing their removal by glial cells following nerve injury.[19][20]

Quantitative Data Summary

The following tables summarize quantitative findings from studies on GT1b's role in neuronal processes.

| Study Focus | Cell Type | Treatment | Parameter Measured | Result | Reference |

| Neurite Outgrowth Inhibition | Primary Rat Cerebellar Granule Neurons | Pre-complexed anti-GT1b Antibodies | Neurite Outgrowth | >50% inhibition compared to control. | [12] |

| Neurite Outgrowth Inhibition | Embryonic Rat DRG Neurons | GD1a/GT1b-2b mAb | Neurite Length | Significant inhibition (dose-dependent). | [21] |

| MAG-mediated Inhibition | Primary Rat Cerebellar Granule Neurons | Anti-GT1b Antibody | Neurite Outgrowth on MAG Substrate | Intermediate reduction of MAG-mediated inhibition. | [12] |

| Terminal Sialylation | Wild-type vs. St3gal2-null Mouse Brain | N/A | % of Gangliosides with Terminal Sialic Acid (GD1a + GT1b, etc.) | Wild-type: >60%; St3gal2-null: Reduced by half. | [15] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate study of ganglioside function. The following sections outline standard protocols.

Ganglioside Extraction and Purification

This protocol describes a common method for isolating gangliosides from tissues or cells.

-

Homogenization & Extraction:

-

Homogenize tissue or cell pellets in a chloroform (B151607):methanol (1:2, v/v) solution.

-

Perform extraction using a solvent system like chloroform:methanol:water (5:5:1) to ensure efficiency.[22]

-

-

Partitioning:

-

Perform a Folch partition by adding chloroform and water (or a salt solution like 0.88% KCl) to the extract to achieve a final ratio of chloroform:methanol:aqueous phase of approximately 8:4:3.

-

Centrifuge to separate the phases. Gangliosides will partition into the upper aqueous phase, while most other lipids remain in the lower organic phase.[22]

-

-

Purification (Reverse-Phase Chromatography):

-

Wash a tC18 solid-phase extraction cartridge with methanol, followed by chloroform-methanol-water (2:43:55).[23]

-

Load the upper aqueous phase from the partitioning step onto the cartridge.

-

Wash the cartridge sequentially with chloroform-methanol-water (2:43:55) and methanol-water (1:1) to remove impurities.[23]

-

Elute the purified gangliosides with methanol.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Analysis:

Neuronal Cell Culture and Differentiation

This protocol is a general guideline for studying GT1b's effect on neuronal differentiation.

-

Cell Plating: Plate primary neurons (e.g., cerebellar granule, DRG) or stem cells (e.g., mESCs) onto appropriate substrates (e.g., poly-L-lysine coated plates).

-

Differentiation Induction: For stem cells, induce neuronal differentiation using established protocols, often involving retinoic acid (RA).[8][9]

-

Treatment: Add exogenous GT1b (solubilized in culture medium) to the cells at desired concentrations. Include a vehicle-only control. For inhibition studies, cells can be treated with anti-GT1b antibodies or ganglioside synthesis inhibitors like D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP).[12][19]

-

Incubation: Culture the cells for a specified period (e.g., 24-72 hours) to allow for differentiation and neurite outgrowth.

Neurite Outgrowth Assay

This assay quantifies the effect of GT1b on neurite extension.

-

Cell Culture and Treatment: Follow the protocol outlined in section 5.2.

-

Fixation: After the incubation period, fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS).

-

Immunostaining: Permeabilize the cells and stain with a neuronal marker, such as an antibody against β-III tubulin, to visualize neurons and their processes. Use a fluorescently labeled secondary antibody.

-

Imaging: Acquire images using a fluorescence microscope.

-

Quantification: Use image analysis software (e.g., ImageJ) to measure the length of the longest neurite or the total neurite length per neuron. Compare the measurements between control and GT1b-treated groups.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to GT1b.

Caption: Simplified biosynthetic pathway for the b-series ganglioside GT1b.

Caption: Modulation of TrkA receptor signaling by GT1b ganglioside.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Gangliosides in Nerve Cell Specification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional roles of gangliosides in neurodevelopment--An overview of recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Gangliosides in the Brain: Physiology, Pathophysiology and Therapeutic Applications [frontiersin.org]

- 7. Gangliosides in nervous system development, regeneration, and pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ganglioside GT1b Mediates Neuronal Differentiation of Mouse Embryonic Stem Cells -Development and Reproduction | Korea Science [koreascience.kr]

- 9. Role of gangliosides in the differentiation of human mesenchymal-derived stem cells into osteoblasts and neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gangliosides of the vertebrate nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ganglioside inhibition of neurite outgrowth requires Nogo receptor function: identification of interaction sites and development of novel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. How Do Gangliosides Regulate RTKs Signaling? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biosynthesis of the major brain gangliosides GD1a and GT1b - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. GT1b functions as a novel endogenous agonist of toll‐like receptor 2 inducing neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Gangliosides in lesion-induced synaptogenesis: studies in the hippocampus of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ganglioside GT1b prevents selective spinal synapse removal following peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ganglioside GT1b prevents selective spinal synapse removal following peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Ganglioside Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Ganglioside Extraction, Purification and Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

GT1b-Ganglioside: A Critical Gateway for Tetanus and Botulinum Neurotoxins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The profound neurotoxicity of tetanus and botulinum neurotoxins, the causative agents of tetanus and botulism respectively, is initiated by their highly specific binding to neuronal cell surface receptors. Among the array of molecules present on the neuronal membrane, the complex ganglioside GT1b has emerged as a crucial primary receptor for many of these clostridial neurotoxins. This technical guide provides a comprehensive overview of the role of GT1b-ganglioside as a receptor, detailing the molecular interactions, binding kinetics, and the experimental methodologies used to elucidate these mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutics and diagnostics targeting these potent toxins.

The Dual-Receptor Hypothesis: GT1b as the Initial Anchor

The currently accepted model for the entry of many clostridial neurotoxins into neurons involves a dual-receptor interaction. In this model, the toxin first binds with high affinity to a ganglioside receptor, primarily GT1b, on the neuronal surface. This initial binding event is thought to concentrate the toxin at the presynaptic terminal and facilitate its subsequent interaction with a specific protein co-receptor, such as synaptotagmin (B1177969) for botulinum neurotoxin B (BoNT/B). This dual-receptor complex is then internalized, leading to the translocation of the toxin's light chain into the cytosol, where it exerts its enzymatic activity, ultimately blocking neurotransmitter release.

GT1b is a trisialoganglioside, characterized by a core tetrasaccharide structure with three sialic acid residues. Its unique structure, particularly the arrangement of its sialic acid moieties, is critical for the specific recognition by tetanus and various botulinum neurotoxin serotypes.[1]

Quantitative Analysis of Toxin-GT1b Interactions

The affinity and kinetics of the interaction between clostridial neurotoxins and GT1b have been quantified using various biophysical techniques. These parameters are essential for understanding the potency of the toxins and for the development of effective inhibitors.

| Toxin/Toxin Fragment | Ligand | Method | K_D (M) | k_a (M⁻¹s⁻¹) | k_d (s⁻¹) | Ionic Strength Conditions | Reference |

| Botulinum Neurotoxin A (BoNT/A) | GT1b | Surface Plasmon Resonance (SPR) | 1.86 x 10⁻⁷ - 2.83 x 10⁻⁷ | Not specified | Not specified | Dependent on ionic strength | [2][3] |

| Botulinum Neurotoxin B (BoNT/B) | GT1b | Not specified | µM range (low affinity) | Not specified | Not specified | Not specified | [4] |

| Botulinum Neurotoxin B (BoNT/B) in complex with Synaptotagmin II | GT1b | Not specified | ~0.4 nM (high affinity) | Not specified | Not specified | In reconstituted lipid systems | [4] |

| Tetanus Toxin Hc Fragment | GT1b analogue | X-ray Crystallography | Not applicable | Not applicable | Not applicable | Not applicable | [5] |

Note: The binding kinetics and affinity can be influenced by the experimental setup, such as the presentation of GT1b (e.g., in solution, on a solid phase, or within a lipid bilayer).

Molecular Basis of Recognition

The high-affinity interaction between clostridial neurotoxins and GT1b is mediated by specific amino acid residues within the toxin's receptor-binding domain (H_C). For botulinum neurotoxin A, the ganglioside binds in a shallow groove lined by conserved residues, with Tryptophan 1266 playing a key role.[6] The interaction is primarily driven by hydrogen bonds between the toxin and the carbohydrate moiety of GT1b.[6]

For tetanus toxin, the H_C fragment contains two distinct carbohydrate-binding pockets, designated the W and R pockets.[7] GT1b is capable of binding to both of these sites, potentially leading to cross-linking of receptors on the cell surface.[5][7] Mutagenesis studies have identified specific residues, such as Tryptophan 1288, Histidine 1270, and Aspartate 1221, as being critical for GT1b binding in tetanus toxin.[8]

Signaling Pathways and Toxin Internalization

While the primary role of GT1b is to act as a binding site, there is evidence that this interaction can also influence downstream cellular processes. For instance, tetanus toxin binding to GT1b has been shown to induce the activation and subsequent down-regulation of protein kinase C (PKC) in the neonatal brain.[9] This suggests that ganglioside-mediated binding may not be a passive process but could initiate signaling cascades that facilitate toxin internalization and trafficking.

The binding of the toxin to the GT1b and protein co-receptor complex is a prerequisite for its entry into the neuron via endocytosis. For tetanus toxin, this internalization occurs through a clathrin-mediated pathway.[10] Following endocytosis, the acidic environment of the endosome is thought to trigger a conformational change in the toxin, leading to the formation of a transmembrane channel and the translocation of the light chain into the cytoplasm.

Caption: Toxin entry and mechanism of action.

Experimental Protocols

A variety of experimental techniques are employed to study the interaction between clostridial neurotoxins and GT1b. Below are overviews of key methodologies.

Ganglioside Binding Assay (Solid-Phase)

This assay is used to assess the binding of toxins to immobilized gangliosides.

Protocol Overview:

-

Coating: Purified GT1b ganglioside is immobilized onto the surface of microtiter plate wells.

-

Blocking: Non-specific binding sites are blocked using a solution of bovine serum albumin (BSA) or other suitable blocking agent.

-

Incubation: The toxin, or a fragment thereof, is added to the wells and incubated to allow for binding.

-

Washing: Unbound toxin is removed by washing the wells with a suitable buffer.

-

Detection: The amount of bound toxin is quantified using a specific primary antibody against the toxin, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for colorimetric or chemiluminescent detection.

Caption: Workflow for a solid-phase ganglioside binding assay.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of binding kinetics and affinity.

Protocol Overview:

-

Sensor Chip Preparation: A sensor chip with a gold surface is functionalized to create a lipid monolayer containing GT1b.

-

Immobilization: The GT1b-containing liposomes are immobilized on the sensor chip surface.

-

Analyte Injection: A solution containing the toxin (analyte) is flowed over the sensor chip surface.

-

Association/Dissociation Monitoring: The binding (association) and subsequent unbinding (dissociation) of the toxin to the immobilized GT1b is monitored in real-time by detecting changes in the refractive index at the sensor surface.

-

Data Analysis: The resulting sensorgram is analyzed to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).[3]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate conformational changes in the toxin upon binding to GT1b.

Protocol Overview:

-

Sample Preparation: Solutions of the toxin alone and the toxin incubated with GT1b are prepared in a suitable buffer.

-

CD Spectra Acquisition: The far-UV CD spectra (typically 190-260 nm) of both samples are recorded.

-

Analysis: The spectra are analyzed to determine the secondary structure content (e.g., α-helix, β-sheet) of the toxin in the absence and presence of GT1b. An increase in α-helical content and a decrease in β-sheet content upon binding to GT1b has been observed for BoNT/A.[3]

Conclusion and Future Directions

The interaction between GT1b-ganglioside and clostridial neurotoxins is a critical initial step in the intoxication process. A thorough understanding of this interaction at the molecular and quantitative level is paramount for the development of effective countermeasures. The data and protocols presented in this guide highlight the significant progress made in this field. Future research should focus on further elucidating the role of the membrane environment on toxin-receptor interactions, exploring the diversity of ganglioside recognition among different toxin serotypes and subtypes, and leveraging this knowledge to design novel inhibitors that block the initial binding event, thereby preventing neurotoxin entry and pathogenesis. The development of high-throughput screening assays based on the principles outlined here will be instrumental in identifying such lead compounds.

References

- 1. Interaction between Clostridium botulinum neurotoxin and gangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Botulinum neurotoxin A changes conformation upon binding to ganglioside GT1b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. The crystal structure of tetanus toxin Hc fragment complexed with a synthetic GT1b analogue suggests cross-linking between ganglioside receptors and the toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crystal Structure of Botulinum Neurotoxin Type A in Complex with the Cell Surface Co-Receptor GT1b—Insight into the Toxin–Neuron Interaction | PLOS Pathogens [journals.plos.org]

- 7. Gangliosides as High Affinity Receptors for Tetanus Neurotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of a binding site for ganglioside on the receptor binding domain of tetanus toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GT1b ganglioside prevents tetanus toxin-induced protein kinase C activation and down-regulation in the neonatal brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Receptor and substrate interactions of clostridial neurotoxins - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GT1b-Ganglioside in Viral Entry Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The entry of a virus into a host cell is the critical first step in its replication cycle and a primary target for antiviral therapeutic intervention. A diverse array of cell surface molecules can serve as viral receptors, with glycosphingolipids, particularly gangliosides, playing a pivotal role for numerous viruses. Among these, the trisialoganglioside GT1b has emerged as a key receptor or co-receptor for the entry of several medically important viruses. This technical guide provides an in-depth analysis of the involvement of GT1b in viral entry, focusing on the molecular mechanisms, experimental validation, and potential therapeutic implications.

Viruses Utilizing GT1b for Cellular Entry

A growing body of evidence implicates GT1b as a crucial component for the entry of several viruses, primarily within the Polyomaviridae family. The interaction is typically mediated by the major viral capsid protein, VP1, which recognizes the complex carbohydrate structure of GT1b.

| Virus Family | Virus | Key Findings | Citations |

| Polyomaviridae | Merkel Cell Polyomavirus (MCPyV) | The VP1 pentamer of MCPyV directly interacts with GT1b. This interaction is crucial for infection and is thought to involve the sialic acid residues on both branches of the GT1b carbohydrate chain. | [1][2][3][4][5] |

| Polyomaviridae | BK Polyomavirus (BKV) | BKV utilizes both GT1b and GD1b as cellular receptors. The terminal α2-8-linked disialic acid motif present in both gangliosides is a critical determinant for binding. The addition of exogenous GT1b can render previously resistant cells susceptible to BKV infection. | [2][6][7][8][9][10][11] |

| Polyomaviridae | Murine Polyomavirus (mPyV) | mPyV binds to both GD1a and GT1b gangliosides to initiate infection. The interaction involves the sialic acid-galactose moiety on one of the carbohydrate branches. | [1][4][8][12] |

| Orthomyxoviridae | Influenza Virus | GT1b has been implicated in the penetration of influenza virus into the host cell and the subsequent delivery of the viral genome to the nucleus. This interaction is thought to involve the viral hemagglutinin (HA) protein. | [13] |

Molecular Interactions and Entry Mechanisms

The entry of polyomaviruses via GT1b is a multi-step process that begins with the specific recognition of the ganglioside's carbohydrate headgroup by the viral VP1 protein. This interaction is thought to occur within lipid rafts, specialized microdomains of the plasma membrane enriched in cholesterol and sphingolipids.

Signaling Pathway Activation

Binding of polyomaviruses to GT1b and other gangliosides can trigger downstream signaling cascades that facilitate viral uptake. For instance, murine polyomavirus binding to its ganglioside receptors has been shown to activate the Phosphoinositide 3-kinase (PI3K) and Focal Adhesion Kinase (FAK)/SRC signaling pathways, which are essential for productive infection. The MAPK pathway is also activated upon virus-receptor interaction, although its requirement for infection can vary.

Following binding and signaling activation, the virus is internalized, often through a caveolin-mediated endocytic pathway, and trafficked to the endoplasmic reticulum. From the ER, the viral genome is eventually released into the cytoplasm for subsequent transport to the nucleus, where replication occurs.[6][8][11]

Experimental Protocols for Studying Virus-GT1b Interactions

Several key experimental methodologies are employed to investigate the role of GT1b in viral entry.

Sucrose (B13894) Gradient Flotation Assay

This assay is used to demonstrate a direct physical interaction between a virus and ganglioside-containing liposomes.

Principle: Liposomes, being lipid-based, are buoyant and will float to the top of a dense sucrose solution during ultracentrifugation. If a virus binds to gangliosides incorporated into these liposomes, it will co-migrate with the liposomes to the upper, lower-density fractions of the gradient.

Detailed Protocol:

-

Liposome Preparation: Prepare liposomes containing a specific molar percentage of GT1b along with a carrier lipid (e.g., phosphatidylcholine).

-

Virus-Liposome Incubation: Incubate purified virus or viral capsid proteins with the GT1b-containing liposomes (and control liposomes lacking GT1b) for a defined period to allow for binding.

-

Sucrose Gradient Preparation: Create a discontinuous sucrose gradient in an ultracentrifuge tube, typically with layers of decreasing sucrose concentration from bottom to top.

-

Loading and Centrifugation: The virus-liposome mixture is adjusted to a high sucrose concentration and loaded at the bottom of the gradient. The gradient is then subjected to ultracentrifugation for several hours at high speed.

-

Fractionation and Analysis: After centrifugation, fractions are carefully collected from the top to the bottom of the gradient. The presence of the virus in each fraction is then determined, commonly by Western blotting for a major viral protein like VP1.[3][4][5][9]

Ganglioside Reconstitution in Cells

This method is used to demonstrate that the presence of GT1b in the plasma membrane of a cell is sufficient to confer susceptibility to viral infection.

Principle: Cells that are naturally resistant to a particular virus due to the absence of its receptor (in this case, GT1b) can be made susceptible by artificially incorporating the receptor into their cell membranes.

Detailed Protocol:

-

Cell Selection: Choose a cell line that is known to be non-permissive for the virus of interest and lacks endogenous GT1b expression.

-

Ganglioside Incubation: Incubate the non-permissive cells with a solution containing purified GT1b micelles. The gangliosides will spontaneously insert into the cell's plasma membrane.

-

Washing: Thoroughly wash the cells to remove any unincorporated gangliosides.

-

Viral Infection: Infect the GT1b-reconstituted cells (and control, non-reconstituted cells) with the virus.

-

Assay for Infection: After an appropriate incubation period, assess viral infection. This can be done by various methods, such as immunofluorescence staining for a viral antigen, quantitative PCR for viral DNA, or a plaque assay to measure infectious virus production. An increase in infection in the GT1b-reconstituted cells compared to the control cells indicates that GT1b functions as a viral receptor.[9]

Thin-Layer Chromatography (TLC) Overlay Assay

This technique is used to determine the specific ganglioside(s) to which a virus can bind from a mixture of separated lipids.

Principle: A mixture of gangliosides is separated by TLC. The TLC plate is then incubated with the virus, and the location of bound virus is detected, revealing which ganglioside(s) the virus recognizes.

Detailed Protocol:

-

Ganglioside Separation: Spot a mixture of purified gangliosides (including GT1b) onto a TLC plate and develop the chromatogram in an appropriate solvent system to separate the individual ganglioside species.

-

Blocking: Block the plate with a solution containing a blocking agent (e.g., bovine serum albumin) to prevent non-specific virus binding.

-

Virus Incubation: Incubate the TLC plate with a solution containing the purified virus.

-

Washing: Wash the plate to remove unbound virus.

-

Detection: Detect the bound virus on the TLC plate. This is typically done by incubating the plate with a primary antibody against a viral protein, followed by a labeled secondary antibody (e.g., enzyme-conjugated for colorimetric or chemiluminescent detection, or fluorescently labeled for imaging). The position of the signal on the TLC plate is compared to the migration of known ganglioside standards to identify the specific ganglioside(s) to which the virus binds.[14]

Quantitative Analysis of Virus-GT1b Interactions

While the aforementioned assays provide strong qualitative evidence for virus-GT1b interactions, quantitative methods are necessary to determine the binding affinity and kinetics. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be employed for this purpose, although specific quantitative data for many virus-GT1b interactions remains to be fully elucidated in the literature. One study on a peptide from the BKV minor structural protein VP2/3 binding to the major structural protein VP1 reported a single-digit nanomolar dissociation constant (Kd), highlighting the potential for high-affinity interactions within the viral entry machinery.[11]

Therapeutic Implications and Future Directions

The essential role of GT1b in the entry of several pathogenic viruses makes it an attractive target for the development of novel antiviral therapies. Strategies could include:

-

Receptor Mimics: Soluble forms of the GT1b carbohydrate headgroup could act as competitive inhibitors, binding to the virus and preventing its attachment to host cells.

-

Small Molecule Inhibitors: High-throughput screening could identify small molecules that bind to the GT1b-binding pocket on the viral capsid, thereby blocking the interaction with the cellular receptor.

-

Antibody-Based Therapies: Monoclonal antibodies that specifically target the GT1b-binding site on the virus could be developed to neutralize the virus and prevent its entry.

Future research should focus on obtaining high-resolution structural data of virus-GT1b complexes to facilitate the rational design of such inhibitors. Furthermore, a deeper understanding of the downstream signaling events triggered by GT1b engagement will likely reveal additional targets for therapeutic intervention. The continued exploration of the intricate interplay between viruses and their ganglioside receptors will undoubtedly pave the way for new and effective antiviral strategies.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Sending Mixed Signals: Polyomavirus Entry and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ganglioside GT1b is a putative host cell receptor for the Merkel cell polyomavirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Ganglioside GT1b Is a Putative Host Cell Receptor for the Merkel Cell Polyomavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SV40 Polyomavirus Activates the Ras-MAPK Signaling Pathway for Vacuolization, Cell Death, and Virus Release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]

- 8. Taking the Scenic Route: Polyomaviruses Utilize Multiple Pathways to Reach the Same Destination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Gangliosides GD1b and GT1b as Receptors for BK Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A polyomavirus peptide binds to the capsid VP1 pore and has potent antiviral activity against BK and JC polyomaviruses | eLife [elifesciences.org]

- 12. Structural and Functional Analysis of Murine Polyomavirus Capsid Proteins Establish the Determinants of Ligand Recognition and Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Thin-layer chromatography (TLC)-based assay for determination of influenza virus-host receptor binding specificity - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Pivotal Role of GT1b-Ganglioside in Axon-Myelin Integrity and Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate architecture of the nervous system relies on the precise interplay between axons and their myelin sheaths, a relationship fundamental for rapid nerve impulse conduction and long-term neuronal health. Emerging evidence has highlighted the critical role of specific glycosphingolipids, particularly the trisialoganglioside GT1b, in maintaining the stability and integrity of this vital axon-myelin unit. This technical guide provides an in-depth exploration of the multifaceted functions of GT1b, delving into its molecular interactions, downstream signaling cascades, and the experimental methodologies used to elucidate its significance. A comprehensive understanding of GT1b's function is paramount for developing novel therapeutic strategies for a range of neurological disorders characterized by axon-myelin disruption.

Introduction: The Significance of Axon-Myelin Stability

The myelinated axon is a highly specialized structure where the axonal membrane (axolemma) is in intimate contact with the myelin sheath, formed by oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS). This organization is not merely for insulation; it involves complex signaling and adhesion mechanisms that ensure the long-term structural and functional integrity of both the axon and the myelin sheath. Disruptions in this delicate balance are hallmarks of numerous debilitating neurological conditions, including multiple sclerosis, peripheral neuropathies, and neurodegenerative diseases.

Gangliosides, sialic acid-containing glycosphingolipids embedded in the outer leaflet of the plasma membrane, are key players in mediating cell-cell recognition and signaling in the nervous system.[1] Among the major brain gangliosides, GT1b has emerged as a crucial component in the maintenance of axon-myelin stability, primarily through its interaction with myelin-associated glycoprotein (B1211001) (MAG).[1][2]

The GT1b-MAG Axis: A Cornerstone of Axon-Myelin Adhesion

The primary mechanism by which GT1b contributes to axon-myelin stability is through its function as a high-affinity ligand for Myelin-Associated Glycoprotein (MAG), a transmembrane protein expressed on the adaxonal surface of the myelin sheath.[1][3]

Molecular Interaction

GT1b, along with the ganglioside GD1a, presents a specific carbohydrate epitope containing a terminal α2-3-linked sialic acid that is recognized by the sialic acid-binding domain of MAG.[4] This interaction forms a molecular bridge between the axon and the myelinating glial cell, contributing to the adhesion and long-term stability of the internodal axon-myelin unit.[1][4] The binding affinity of MAG for GT1b is significant, with apparent dissociation constants (Kd) reported in the sub-micromolar to micromolar range, indicating a strong and specific interaction.[5]

Downstream Signaling: Inhibition of Neurite Outgrowth and RhoA Activation

Beyond its structural role, the GT1b-MAG interaction initiates intracellular signaling cascades that regulate axonal behavior. A key consequence of MAG binding to axonal GT1b is the inhibition of neurite outgrowth .[6][7] This process is critical during development to prevent aberrant axonal sprouting and is thought to contribute to the limited regenerative capacity of the adult CNS after injury.

This inhibitory signaling is mediated by the activation of the small GTPase RhoA .[2][7] Cross-linking of GT1b on the neuronal surface, either by MAG or by specific antibodies, triggers the conversion of RhoA from its inactive GDP-bound state to its active GTP-bound state.[2][7] Activated RhoA, in turn, activates its downstream effector, Rho-associated kinase (ROCK), which leads to the phosphorylation of cytoskeletal proteins, resulting in growth cone collapse and inhibition of neurite extension.[7]

GT1b in Paranodal Junction Integrity

The paranodal junctions are specialized septate-like junctions that flank the nodes of Ranvier and are crucial for the proper segregation of ion channels and the maintenance of saltatory conduction. While the core protein components of these junctions are well-characterized, emerging evidence suggests a role for gangliosides, including GT1b, in their stability. Genetic mouse models deficient in complex gangliosides exhibit disruptions in the organization of paranodal loops and the localization of key paranodal proteins, leading to impaired nerve conduction.[1]

Beyond the MAG Axis: Other Roles of GT1b

Recent research has unveiled additional functions of GT1b that extend beyond its interaction with MAG, highlighting its diverse roles in the nervous system.

Modulation of Neuroinflammation

In the context of nerve injury, GT1b can act as an endogenous agonist for Toll-like receptor 2 (TLR2) on microglia.[8] This interaction triggers a pro-inflammatory response, leading to the production and release of cytokines such as IL-1β and TNF-α.[9][10] This finding suggests that under pathological conditions, GT1b may contribute to the neuroinflammatory processes that can exacerbate neuronal damage.

Synaptic Stability

GT1b has also been implicated in maintaining synaptic integrity. Following peripheral nerve injury, GT1b accumulates at synaptic terminals and can prevent their removal by glial cells, suggesting a protective "don't eat me" signal to preserve synaptic connections.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the function of GT1b in axon-myelin stability.

| Experiment | Cell/Tissue Type | Treatment | Key Finding | Reference |

| Neurite Outgrowth Inhibition | Cerebellar Granule Neurons | MAG-Fc | >60% inhibition of neurite outgrowth | [11] |

| Neurite Outgrowth Inhibition | Dorsal Root Ganglion (DRG) Neurons | Anti-GD1a/GT1b mAb | Significant, dose-dependent inhibition of neurite outgrowth | [2] |

| RhoA Activation | DRG Neurons | Anti-GD1a/GT1b mAb (100 µg/ml) | Significant increase in RhoA-GTP levels | [2][7] |

| Growth Cone Collapse | DRG Neurons | Anti-GD1a/GT1b mAb | Significant decrease in growth cone area and number of filopodia | [7] |

Table 1: In Vitro Functional Assays

| Mouse Model | Genotype | Phenotype | Key Quantitative Finding | Reference |

| B4galnt1-null | Lacks complex gangliosides (including GT1b) | Progressive axon degeneration and demyelination | Axon diameter significantly smaller in 7-month-old mutant mice compared to wild-type. | [12][13] |

| B4galnt1-null | Lacks complex gangliosides (including GT1b) | Impaired motor function | Nearly identical decreases in axon diameter and neurofilament spacing as Mag-null mice. | [14] |

| CST-KO | Deficient in cerebroside sulfotransferase (disrupted paranodal junctions) | Altered spinal cord microstructure | Significantly lower T1 and higher T2 times in spinal cord MRI compared to wild-type. | [1] |

Table 2: In Vivo Mouse Model Phenotypes

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Neurite Outgrowth Assay on MAG-Expressing Cells

Objective: To quantify the inhibitory effect of MAG on neurite extension from primary neurons.

Materials:

-

Primary cerebellar granule neurons (CGNs) or dorsal root ganglion (DRG) neurons

-

CHO cells stably expressing MAG (or control CHO cells)

-

Poly-L-lysine

-

Neuronal culture medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin)

-

Paraformaldehyde (PFA)

-

Primary antibody against a neuronal marker (e.g., β-III tubulin)

-

Fluorescently labeled secondary antibody

-

Fluorescence microscope and image analysis software

Procedure:

-

Plate Preparation: Coat 24-well plates with poly-L-lysine overnight, followed by laminin for at least 2 hours.

-

Cell Seeding: Seed MAG-expressing CHO cells or control CHO cells onto the coated plates and culture until they form a confluent monolayer.

-

Neuron Isolation and Culture: Isolate primary neurons (CGNs or DRGs) from neonatal rodents following established protocols.

-

Co-culture: Plate the dissociated neurons onto the CHO cell monolayer at a suitable density.

-

Incubation: Culture the co-cultures for 24-48 hours to allow for neurite outgrowth.

-

Fixation and Immunostaining:

-

Fix the cells with 4% PFA for 20 minutes.

-

Permeabilize with 0.1% Triton X-100 in PBS.

-

Block with 5% normal goat serum in PBS.

-

Incubate with primary antibody against β-III tubulin overnight at 4°C.

-

Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.

-

-

Imaging and Analysis:

-

Acquire images of the stained neurons using a fluorescence microscope.

-

Quantify neurite length per neuron using image analysis software (e.g., ImageJ with the NeuronJ plugin).

-

RhoA Activation Pull-Down Assay

Objective: To measure the levels of active, GTP-bound RhoA in neurons following treatment.

Materials:

-

Cultured neurons

-

Stimulus (e.g., MAG-Fc or anti-GT1b antibody)

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Rhotekin-RBD (Rho-binding domain) beads

-

GTPγS (non-hydrolyzable GTP analog for positive control)

-

GDP (for negative control)

-

Primary antibody against RhoA

-

HRP-conjugated secondary antibody

-

SDS-PAGE and Western blotting equipment and reagents

Procedure:

-

Cell Treatment: Treat cultured neurons with the desired stimulus for the specified time.

-

Cell Lysis: Lyse the cells in ice-cold lysis buffer.

-

Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Pull-Down of Active RhoA:

-

Incubate equal amounts of protein from each sample with Rhotekin-RBD beads for 1 hour at 4°C with gentle rotation. These beads will specifically bind to GTP-bound (active) RhoA.

-

For controls, preload lysates with GTPγS (positive) or GDP (negative) before adding the beads.

-

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against RhoA.

-

Detect with an HRP-conjugated secondary antibody and a chemiluminescent substrate.

-

Analyze the band intensities to quantify the amount of active RhoA. Also, run a parallel blot with total cell lysates to determine the total amount of RhoA in each sample for normalization.

-

Thin-Layer Chromatography (TLC) for Ganglioside Analysis

Objective: To separate and identify the ganglioside composition of a sample.

Materials:

-

Ganglioside extract from tissue or cells

-

TLC plates (silica gel 60)

-

Developing chamber

-

Developing solvent (e.g., chloroform:methanol:0.25% aqueous CaCl2, 60:40:9, v/v/v)

-

Resorcinol-HCl reagent (for sialic acid visualization)

-

Oven or hot plate

Procedure:

-

Sample Preparation: Dissolve the dried ganglioside extract in a small volume of chloroform:methanol (1:1, v/v).

-

TLC Plate Activation: Activate the TLC plate by heating it at 110-120°C for 30-60 minutes.

-

Sample Application: Spot the ganglioside extract and known ganglioside standards (including GT1b) onto the origin line of the TLC plate.

-

Chromatography: Place the TLC plate in a developing chamber containing the developing solvent and allow the solvent front to migrate up the plate.

-

Drying: Remove the plate from the chamber and dry it thoroughly.

-

Visualization:

-

Spray the plate evenly with the resorcinol-HCl reagent.

-

Heat the plate at 100-110°C for 10-15 minutes until the ganglioside bands appear as purple-blue spots.

-

-

Analysis: Compare the migration of the sample bands to the standards to identify the gangliosides present in the sample.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. MRI characterization of paranodal junction failure and related spinal cord changes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. abacademies.org [abacademies.org]

- 4. Quantitative assessment of neural outgrowth using spatial light interference microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Ganglioside Receptor Recognition by Botulinum Neurotoxin Serotype E - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-Ganglioside Antibody-Mediated Activation of RhoA Induces Inhibition of Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Facile Method for Simultaneously Measuring Neuronal Cell Viability and Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microglia Induce Neurotoxic IL-17+ γδ T Cells Dependent on TLR2, TLR4, and TLR9 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sequential Activation of Microglia and Astrocyte Cytokine Expression Precedes Increased Iba-1 or GFAP Immunoreactivity following Systemic Immune Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pure.knaw.nl [pure.knaw.nl]

- 14. Quantitation of RhoA activation: differential binding to downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Expression and Localization of GT1b-Ganglioside in Different Brain Regions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the trisialoganglioside GT1b, focusing on its quantitative expression, specific localization within various brain regions, and its role in key signaling pathways. Detailed experimental protocols for the analysis of GT1b are also provided to facilitate further research and drug development efforts.

Gangliosides are sialic acid-containing glycosphingolipids that are particularly abundant in the vertebrate brain.[1][2] They are critical components of the outer leaflet of the plasma membrane, where they modulate cell signaling, cell-cell recognition, and axon-myelin interactions.[3][4] Among the dozens of known ganglioside species, four structures—GM1, GD1a, GD1b, and GT1b—constitute up to 97% of the total gangliosides in the human brain.[1][5] GT1b is of particular interest due to its widespread distribution and significant roles in both physiological and pathological processes.[6][7]

Section 1: Quantitative Expression and Localization of GT1b

The distribution of GT1b is not uniform across the central nervous system (CNS). Its expression varies significantly between different brain regions and is dynamically regulated during development and aging.[7][8] Understanding this differential localization is key to elucidating its specific functions.

While absolute quantification can vary based on methodology and species, immunohistochemical and mass spectrometry studies provide a clear picture of the relative abundance of GT1b. GT1b is widely expressed in both gray and white matter throughout the mouse brain.[5][6]

| Brain Region | Relative Expression of GT1b | Key Functions & Characteristics |

| Cerebellum | Strong / High[5][8] | GT1b is the main ganglioside species in the cerebellum.[8] It is found in all three layers (molecular, Purkinje, and granular) and is crucial for axon-myelin stability.[3][5] |

| Hippocampus | Moderate to Strong[5] | GT1b is present in all layers of the hippocampus and dentate gyrus.[5] Its presence is associated with synaptic function and memory processes. |

| Cortex (Frontal, Temporal, etc.) | Moderate to Strong[8][9] | GT1b is a major ganglioside in cortical regions, involved in neuronal signaling and integrity.[8][10] |

| Striatum (Caudate Putamen) | Moderate[11] | Involved in motor control and procedural learning. |

| Hypothalamus & Pons-Medulla | High[8] | GT1b is the predominant species in these regions, suggesting a role in autonomic functions and signal relay.[8] |

| White Matter Tracts | Present[5][8] | Co-localizes with Myelin-Associated Glycoprotein (B1211001) (MAG), indicating a direct role in maintaining the stability of myelinated axons.[3][11] |

| Spinal Cord | Moderate[5] | GT1b is moderately expressed in the gray matter of the spinal cord.[5] |

Table 1: Summary of the relative expression and associated functions of GT1b ganglioside in various brain regions, synthesized from immunohistochemical studies in rodent and human brains.[3][5][8][9][10][11]

At the cellular level, GT1b is primarily localized on the outer membrane of nerve cells.[4] It is a key component of the axonal membrane, where it interacts with molecules on adjacent cells, particularly the myelin sheath surrounding the axon.[3][12] This specific localization positions GT1b to play a critical role in axon-myelin communication and stability.[3][13]

Section 2: Signaling Pathways Involving GT1b

GT1b is not merely a structural component; it is an active participant in crucial signaling cascades, most notably in the maintenance of axon-myelin integrity.

One of the most well-characterized functions of GT1b is its role as a receptor for Myelin-Associated Glycoprotein (MAG).[3][12] MAG is a lectin expressed on the innermost surface of the myelin sheath that directly contacts the axon.[14][15]

-

Interaction: MAG specifically binds to the terminal sialic acid sequence found on gangliosides GD1a and GT1b on the axonal surface.[16][17]

-

Downstream Signaling: This binding event is believed to initiate an intracellular signaling cascade that involves the activation of the small GTPase RhoA and its effector, Rho-associated kinase (ROCK).[14][18]

-

Function: The activation of this pathway helps to stabilize the axonal cytoskeleton, ensuring the long-term integrity and stability of the myelinated axon.[3][13] Disruption of this interaction leads to progressive axon degeneration.[12][16]

Caption: MAG-GT1b signaling pathway for axon-myelin stability.

Section 3: Experimental Protocols

Accurate analysis of GT1b expression and localization requires robust and validated methodologies. This section provides detailed protocols for the extraction, purification, and quantification of GT1b from brain tissue.

The analysis of GT1b from brain tissue follows a multi-step process, from initial extraction to final detection and quantification.

Caption: General workflow for GT1b ganglioside analysis from brain tissue.

This protocol is a synthesized method based on established procedures for the quantitative isolation of brain gangliosides.

-

Principle: Brain tissue is homogenized in a chloroform (B151607)/methanol/water mixture to create a single phase, extracting all lipids. Subsequent addition of water separates the mixture into two phases. The upper aqueous-methanol phase contains the polar gangliosides, while other lipids remain in the lower chloroform phase.

-

Materials:

-

Brain tissue (fresh or frozen)

-

Chloroform, Methanol (HPLC grade)

-

Deionized water

-

Potter-Elvehjem homogenizer

-

Centrifuge and glass centrifuge tubes

-

Reverse-phase C18 Solid Phase Extraction (SPE) cartridges

-

-

Procedure:

-

Homogenization: Homogenize ~100 mg of brain tissue in 19 volumes of a 2:1 (v/v) mixture of chloroform:methanol.

-

Phase Separation: Add 0.2 volumes of water to the homogenate. Vortex thoroughly and centrifuge at low speed (~2000 rpm) to separate the phases.

-

Collection: Carefully collect the upper aqueous phase, which contains the gangliosides.

-

Purification (SPE):

-

Condition a C18 SPE cartridge with methanol, followed by water.

-

Apply the aqueous extract to the cartridge.

-

Wash the cartridge with water to remove salts and other hydrophilic contaminants.

-

Elute the purified gangliosides with methanol.

-

-

Drying: Dry the eluted ganglioside fraction under a gentle stream of nitrogen. Reconstitute in a known volume of solvent (e.g., 50% methanol in water) for analysis.

-

This protocol provides a general framework for localizing GT1b in fixed brain sections.

-

Principle: An antibody specific to the GT1b glycan structure is used to detect its location in thin sections of brain tissue. A fluorescently-labeled secondary antibody binds to the primary antibody, allowing visualization by microscopy.

-

Materials:

-

4% Paraformaldehyde (PFA) fixed, cryoprotected brain tissue

-

Microtome or cryostat

-

Phosphate-buffered saline (PBS)

-

Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

-

Anti-GT1b primary antibody

-

Fluorescently-labeled secondary antibody (e.g., Goat anti-Mouse IgG Alexa Fluor 488)

-

Mounting medium with DAPI

-

-

Procedure:

-

Sectioning: Cut 30-40 µm thick free-floating sections of the brain region of interest.

-

Washing: Wash sections three times in PBS for 5 minutes each.

-

Blocking: Incubate sections in blocking solution for 1-2 hours at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate sections in primary antibody (diluted in blocking solution) overnight at 4°C with gentle agitation.

-

Washing: Wash sections three times in PBS for 10 minutes each.

-

Secondary Antibody Incubation: Incubate sections in the fluorescently-labeled secondary antibody (diluted in blocking solution) for 2 hours at room temperature, protected from light.

-

Final Washes: Wash sections three times in PBS for 10 minutes each, protected from light.

-

Mounting: Mount the sections onto glass slides and coverslip using an anti-fade mounting medium containing DAPI to counterstain cell nuclei.

-

Imaging: Visualize using a fluorescence or confocal microscope.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate quantification of specific ganglioside species.

-

Principle: Purified gangliosides are separated by liquid chromatography, typically using a C18 or phenyl-hexyl column. The separated molecules are then ionized and fragmented in a mass spectrometer. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), GT1b can be specifically and quantitatively detected.

-

Materials:

-

UHPLC system coupled to a triple quadrupole mass spectrometer

-

C18 or Phenyl-hexyl HPLC column

-

Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with ammonium (B1175870) formate

-

Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with ammonium formate

-

GT1b analytical standard and a suitable internal standard (e.g., deuterated GM1)

-

-

Procedure:

-

Sample Preparation: Use the purified ganglioside extract from Protocol 3.2. Spike with a known concentration of the internal standard.

-

Chromatography: Inject the sample onto the LC system. Elute the gangliosides using a gradient of Mobile Phase A and B. GT1b will elute at a characteristic retention time.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode.

-

MRM Transition: Set the mass spectrometer to monitor the specific transition for GT1b. The precursor ion will be the [M-2H]2- or [M-3H]3- ion of GT1b, and a common product ion is the dehydrated sialic acid fragment (m/z 290.1).

-

Quantification: Create a standard curve using the analytical GT1b standard. Quantify the amount of GT1b in the brain sample by comparing its peak area relative to the internal standard against the standard curve.

-

References

- 1. Differential Distribution of Major Brain Gangliosides in the Adult Mouse Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gangliosides in the Brain: Physiology, Pathophysiology and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Brain gangliosides in axon-myelin stability and axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Differential Distribution of Major Brain Gangliosides in the Adult Mouse Central Nervous System | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. Functional roles of gangliosides in neurodevelopment--An overview of recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ganglioside GM1 and the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Brain gangliosides in dementia of the Alzheimer type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Brain gangliosides in axon-myelin stability and axon regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gangliosides in Axon Stability and Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Myelin-Associated Glycoprotein (MAG) Protects Neurons from Acute Toxicity Using a Ganglioside-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. uu.nl [uu.nl]

- 16. Myelin-associated glycoprotein and complementary axonal ligands, gangliosides, mediate axon stability in the CNS and PNS: Neuropathology and behavioral deficits in single- and double-null mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Brain gangliosides: functional ligands for myelin stability and the control of nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Binding of soluble myelin-associated glycoprotein to specific gangliosides induces the association of p75NTR to lipid rafts and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunomodulatory Landscape of GT1b-Ganglioside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganglioside GT1b, a trisialylated glycosphingolipid predominantly found in the nervous system, is increasingly recognized for its significant role in modulating immune responses. Beyond its established functions in neural cell signaling, GT1b exhibits a complex and often dichotomous influence on various immune cell populations, including B cells, T cells, and microglia. This technical guide provides an in-depth analysis of the current understanding of GT1b's immunomodulatory functions, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in immunology and drug development exploring the therapeutic potential of targeting GT1b-mediated pathways.

Data Presentation: Quantitative Effects of GT1b on Immune Responses

The following tables summarize the key quantitative data from studies investigating the effects of GT1b-Ganglioside on various immune parameters.

Table 1: Effect of GT1b on Immunoglobulin Production by Human Peripheral Blood Mononuclear Cells (PBMCs)

| Immunoglobulin Isotype | Concentration of GT1b | Percent Reduction (Mean) | Reference |

| IgG | 10 µM | 60% | [1][2] |

| IgM | 10 µM | 59.5% | [1][2] |

| IgA | 10 µM | 58% | [1][2] |

Table 2: Effect of GT1b on Cytokine Production by Human PBMCs and Monocytes

| Cytokine | Cell Type | Concentration of GT1b | Percent Reduction (Mean) | Reference |

| IL-6 | PBMCs | 10 µM | 31.4% | [1] |

| IL-10 | PBMCs | 10 µM | 30.5% | [1] |

| IL-6 | Monocytes | 10 µM | Not specified, but inhibited | [1] |

| IL-10 | Monocytes | 10 µM | Not specified, but inhibited | [1] |

Table 3: Effect of GT1b on Phytohemagglutinin (PHA)-Stimulated T Helper Cell Cytokine Production

| Cytokine | T Helper Cell Type | Concentration of GT1b | Fold Change/Percent Reduction (Mean) | Reference |

| IL-2 | Th1 | 100 nM | ~4-fold enhancement | [3] |

| IFN-γ | Th1 | 100 nM | 3- to 4-fold enhancement | [3] |

| IL-4 | Th2 | 100 nM | 50-53% decrease | [3] |

| IL-5 | Th2 | 100 nM | 53-63% decrease | [3] |

Signaling Pathways Modulated by GT1b-Ganglioside

GT1b exerts its immunomodulatory effects through several distinct signaling pathways, which are visually represented below using the DOT language for Graphviz.

GT1b-Mediated Suppression of Immunoglobulin Production

GT1b indirectly suppresses immunoglobulin production by B cells by targeting monocytes and inhibiting their production of the B cell-differentiating cytokines IL-6 and IL-10. This is thought to occur through the inhibition of the cyclic AMP (cAMP)-dependent signaling pathway in monocytes.

GT1b-Mediated Modulation of T Helper Cell Differentiation

In T cells, GT1b promotes a Th1-dominant immune response by inhibiting adenylate cyclase, leading to decreased intracellular cAMP levels. This, in turn, enhances the production of Th1 cytokines (IL-2, IFN-γ) and suppresses the production of Th2 cytokines (IL-4, IL-5).

GT1b-Mediated Activation of Microglia via TLR2

In contrast to its anti-inflammatory roles in some contexts, GT1b can act as an endogenous agonist for Toll-like receptor 2 (TLR2) on microglia, triggering a pro-inflammatory signaling cascade that leads to the production of inflammatory mediators.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of GT1b's immunomodulatory effects.

Protocol 1: In Vitro Assessment of GT1b on Immunoglobulin and Cytokine Production by Human PBMCs

Objective: To determine the effect of GT1b on the spontaneous production of immunoglobulins and cytokines by human PBMCs.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

GT1b-Ganglioside (highly purified)

-

RPMI 1640 medium supplemented with L-glutamine, penicillin, and streptomycin

-

Fetal Bovine Serum (FBS)

-

96-well round-bottom culture plates

-

ELISA kits for human IgG, IgM, IgA, IL-6, and IL-10

-

CO2 incubator (37°C, 5% CO2)

Methodology:

-

PBMC Isolation: Isolate PBMCs from heparinized venous blood of healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend the isolated PBMCs in RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

GT1b Preparation: Dissolve GT1b in sterile culture-grade ethanol (B145695) to create a stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final ethanol concentration in the culture is non-toxic (typically <0.1%).

-

Experimental Setup: Seed PBMCs at a density of 2 x 10^5 cells/well in 200 µL of culture medium in 96-well round-bottom plates. Add the prepared GT1b dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of ethanol).

-

Incubation: Incubate the plates for 5-7 days at 37°C in a humidified atmosphere with 5% CO2 for immunoglobulin analysis, and for 48 hours for cytokine analysis.

-

Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell-free supernatants. Store at -80°C until analysis.

-

Quantification: Measure the concentrations of IgG, IgM, IgA, IL-6, and IL-10 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Protocol 2: Analysis of GT1b's Effect on T Helper Cell Cytokine Profile

Objective: To evaluate the influence of GT1b on the production of Th1 and Th2 cytokines by activated human T cells.

Materials:

-

Purified human CD4+ T cells

-

GT1b-Ganglioside

-

Phytohemagglutinin (PHA)

-

RPMI 1640 medium with supplements (as in Protocol 1)

-

ELISA or Cytometric Bead Array (CBA) kits for human IL-2, IFN-γ, IL-4, and IL-5

-

CO2 incubator

Methodology:

-

T Cell Isolation: Isolate CD4+ T cells from PBMCs using negative selection magnetic beads.

-

Cell Culture: Culture the purified T cells in complete RPMI 1640 medium.

-

Experimental Setup: Plate the T cells at an appropriate density (e.g., 1 x 10^6 cells/mL) in 24-well plates. Pre-incubate the cells with various concentrations of GT1b (e.g., 10-100 nM) or vehicle control for 1 hour.

-

T Cell Activation: Stimulate the T cells by adding PHA to a final concentration of 1-5 µg/mL.

-

Incubation: Incubate the cultures for 48-72 hours at 37°C and 5% CO2.

-

Supernatant Collection and Analysis: Collect the culture supernatants and quantify the levels of IL-2, IFN-γ, IL-4, and IL-5 using specific ELISA or CBA kits.

Protocol 3: Investigating GT1b-Induced Microglia Activation via TLR2

Objective: To determine if GT1b activates microglia through the TLR2 signaling pathway.

Materials:

-

Primary microglia or glial cell cultures from wild-type and Tlr2 knockout mice

-

GT1b-Ganglioside

-

DMEM/F12 medium with supplements

-

Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

-

Primers for Tlr2, Il1b, Tnf, and a housekeeping gene (e.g., Gapdh)

Methodology:

-

Cell Culture: Culture primary microglia or mixed glial cells isolated from the brains of neonatal wild-type and Tlr2 knockout mice.

-

Experimental Treatment: Once the cells are confluent, treat them with GT1b (e.g., 10 µg/mL) or a vehicle control for a specified period (e.g., 6-24 hours).

-

RNA Extraction: Lyse the cells and extract total RNA using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using the synthesized cDNA, specific primers for the target genes (Il1b, Tnf), and a SYBR Green or TaqMan-based detection system.

-

Data Analysis: Normalize the expression of the target genes to the housekeeping gene and calculate the fold change in gene expression in GT1b-treated cells compared to the vehicle control in both wild-type and Tlr2 knockout cells.

Conclusion

The ganglioside GT1b is a potent modulator of the immune system, exhibiting a range of effects that are highly dependent on the specific immune cell type and the surrounding microenvironment. Its ability to suppress humoral immunity by downregulating IL-6 and IL-10 from monocytes, while simultaneously promoting a Th1-biased cellular immune response, highlights its complex regulatory functions. Furthermore, the pro-inflammatory potential of GT1b through TLR2 activation in microglia adds another layer of complexity to its immunological profile. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for further investigation into the intricate roles of GT1b in health and disease. A deeper understanding of these mechanisms will be crucial for the development of novel therapeutic strategies targeting GT1b for a variety of immunological disorders, from autoimmune diseases to neuroinflammatory conditions.

References

- 1. Ganglioside GT1b suppresses immunoglobulin production by human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ganglioside GT1b suppresses immunoglobulin production by human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

The Dichotomous Role of GT1b-Ganglioside in Neuropathic Pain: A Technical Guide for Researchers

An In-depth Exploration of a Key Neuromodulator in Pain Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract

The ganglioside GT1b has emerged as a critical and complex player in the pathogenesis of neuropathic pain. Following peripheral nerve injury, GT1b is upregulated in sensory neurons and axonally transported to the spinal cord, where it engages in a dualistic role. On one hand, it functions as a potent pro-nociceptive molecule, activating microglia via Toll-like receptor 2 (TLR2) to drive central sensitization and pain hypersensitivity. On the other, it paradoxically serves a neuroprotective function by preventing the elimination of excitatory synapses. This technical guide synthesizes the current understanding of GT1b's implication in neuropathic pain, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to inform future research and therapeutic development.

Introduction

Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, remains a significant clinical challenge.[1] A growing body of evidence implicates spinal cord microglia activation as a key contributor to the central sensitization that underlies neuropathic pain states like allodynia and hyperalgesia.[1] Recent investigations have identified the trisialoganglioside GT1b as a pivotal endogenous molecule released from injured sensory neurons that modulates microglial activity and synaptic integrity within the spinal cord dorsal horn.[1][2] Understanding the multifaceted roles of GT1b is crucial for the development of novel therapeutic strategies targeting the neuro-immune interactions that perpetuate chronic pain.

The Pro-Nociceptive Axis: St3gal2-GT1b-TLR2 Signaling

A central mechanism in GT1b-mediated neuropathic pain is the St3gal2-GT1b-TLR2 signaling axis.[1][3][4] Following peripheral nerve injury, the expression of the sialyltransferase St3gal2 is increased in dorsal root ganglion (DRG) sensory neurons.[1] This enzyme drives the synthesis of GT1b, which is then transported intra-axonally to the central terminals in the spinal cord.[1][5]

GT1b as a TLR2 Agonist

In the spinal cord, GT1b acts as an endogenous agonist for Toll-like receptor 2 (TLR2), a pattern recognition receptor expressed on the surface of microglia.[1][3][4] The binding of GT1b to TLR2 initiates a downstream signaling cascade that results in microglial activation.[1][6]

Microglial Activation and Pro-inflammatory Cascade

GT1b-TLR2 signaling leads to the activation of key intracellular pathways, including the p38 MAP kinase pathway, and triggers the production and release of various pro-inflammatory and pain-mediating molecules.[1][7] These include interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and NADPH oxidase 2 (Nox2).[1][8][9][10] This surge of inflammatory mediators contributes directly to central sensitization, enhancing the excitability of pain-transmitting neurons in the spinal cord.[1]

The Neuroprotective Role: GT1b as a Synaptic "Don't Eat Me" Signal

In a seemingly contradictory role, GT1b also functions to preserve excitatory synapses following nerve injury.[2][8][11] It acts as a protective "don't eat me" signal, preventing their removal by activated microglia and astrocytes.[2]

Inhibition of Glial Phagocytosis

GT1b accumulation at presynaptic terminals suppresses the phagocytic activity of glial cells.[2][11] This protective mechanism is mediated through the dephosphorylation of spleen tyrosine kinase (SYK) in glial cells, which inhibits their engulfment of synaptic elements.[2][8][11] This finding suggests that GT1b plays a crucial role in maintaining synaptic integrity in the face of injury-induced remodeling.[2]

References

- 1. Hargreaves Test-A Brief Overview | MolecularCloud [molecularcloud.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. meliordiscovery.com [meliordiscovery.com]

- 4. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GT1b functions as a novel endogenous agonist of toll‐like receptor 2 inducing neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biocare.net [biocare.net]

- 9. Estrogen Mediates the Sexual Dimorphism of GT1b-Induced Central Pain Sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]

The Complex Role of GT1b-Ganglioside in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction